molecular formula C12H15ClO4 B12539649 ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate CAS No. 821783-49-7

ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate

Cat. No.: B12539649
CAS No.: 821783-49-7
M. Wt: 258.70 g/mol
InChI Key: YKDDRVBXECKGDI-GZMMTYOYSA-N
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Description

Ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a chlorophenoxy group, a hydroxybutanoate moiety, and an ethyl ester, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate typically involves the esterification of (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under an inert atmosphere.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Ethyl (2R,3S)-2-(4-chlorophenoxy)-3-oxobutanoate.

    Reduction: Ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanol.

    Substitution: Ethyl (2R,3S)-2-(4-methoxyphenoxy)-3-hydroxybutanoate.

Scientific Research Applications

Ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate can be compared with other similar compounds, such as:

    Ethyl (2R,3S)-2-(4-methoxyphenoxy)-3-hydroxybutanoate: Similar structure but with a methoxy group instead of a chlorine atom.

    Ethyl (2R,3S)-2-(4-bromophenoxy)-3-hydroxybutanoate: Similar structure but with a bromine atom instead of a chlorine atom.

    Ethyl (2R,3S)-2-(4-fluorophenoxy)-3-hydroxybutanoate: Similar structure but with a fluorine atom instead of a chlorine atom.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which can be leveraged for targeted applications in research and industry.

Properties

CAS No.

821783-49-7

Molecular Formula

C12H15ClO4

Molecular Weight

258.70 g/mol

IUPAC Name

ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate

InChI

InChI=1S/C12H15ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3/t8-,11+/m0/s1

InChI Key

YKDDRVBXECKGDI-GZMMTYOYSA-N

Isomeric SMILES

CCOC(=O)[C@@H]([C@H](C)O)OC1=CC=C(C=C1)Cl

Canonical SMILES

CCOC(=O)C(C(C)O)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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